molecular formula C23H28N6O B14925372 6-cyclopropyl-1-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-1-methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925372
M. Wt: 404.5 g/mol
InChI Key: UZQGRTFIXKMUIO-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-1-METHYL-N~4~-[4-(4-METHYLPIPERAZINO)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-[4-(4-METHYLPIPERAZINO)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core. One common method involves the cyclization of appropriate precursors under specific conditions . The reaction conditions typically include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-1-METHYL-N~4~-[4-(4-METHYLPIPERAZINO)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often include controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-CYCLOPROPYL-1-METHYL-N~4~-[4-(4-METHYLPIPERAZINO)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-1-METHYL-N~4~-[4-(4-METHYLPIPERAZINO)BENZYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Properties

Molecular Formula

C23H28N6O

Molecular Weight

404.5 g/mol

IUPAC Name

6-cyclopropyl-1-methyl-N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H28N6O/c1-27-9-11-29(12-10-27)18-7-3-16(4-8-18)14-24-23(30)19-13-21(17-5-6-17)26-22-20(19)15-25-28(22)2/h3-4,7-8,13,15,17H,5-6,9-12,14H2,1-2H3,(H,24,30)

InChI Key

UZQGRTFIXKMUIO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC(=NC4=C3C=NN4C)C5CC5

Origin of Product

United States

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